![molecular formula C12H16BrN B1444245 5-bromo-N-(cyclobutylmethyl)-2-methylaniline CAS No. 1482633-72-6](/img/structure/B1444245.png)
5-bromo-N-(cyclobutylmethyl)-2-methylaniline
Overview
Description
Scientific Research Applications
Antiproliferative/Cytotoxic Activity
This compound has been evaluated for its potential in cancer treatment due to its antiproliferative and cytotoxic effects. Studies have shown that certain brominated derivatives exhibit activity that is comparable or even superior to cisplatin, a common chemotherapy drug, while also presenting lower toxicity .
Antifungal and Antibacterial Effects
Brominated analogs of indole phytoalexins, which include structures similar to 5-bromo-N-(cyclobutylmethyl)-2-methylaniline, have demonstrated a broad spectrum of biological activities. These include significant antifungal and moderate antibacterial effects, which are crucial in the development of new antimicrobial agents .
Antiprotozoal Activity
The compound’s structure is related to indole phytoalexins, which have shown antiprotozoal activity. This makes it a candidate for the development of treatments against protozoan infections .
Cancer Chemopreventive Properties
Consumption of cruciferous vegetables, which produce indole phytoalexins, is associated with a decreased risk of cancer. The brominated derivatives of these compounds, including 5-bromo-N-(cyclobutylmethyl)-2-methylaniline, may contribute to this chemopreventive effect .
PI3Kα Kinase Inhibition and Anticancer Activity
Pyridinesulfonamide derivatives, which are structurally related to 5-bromo-N-(cyclobutylmethyl)-2-methylaniline, have been found to inhibit PI3Kα kinase activity. This inhibition is crucial as PI3Kα kinase plays a significant role in cancer cell growth and survival. The compound’s enantiomers have been studied for their antitumor activity, showing promising results .
Organocatalysis
The compound’s sulfonamide group can be used in organocatalysis due to its ability to form hydrogen bonds and increase acidity. This application is essential in the field of synthetic organic chemistry, where it can be used to catalyze various chemical reactions .
properties
IUPAC Name |
5-bromo-N-(cyclobutylmethyl)-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9-5-6-11(13)7-12(9)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYASQZQISWYTKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NCC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(cyclobutylmethyl)-2-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.